Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide

PROTAC design ligand efficiency molecular weight optimization

N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide (CAS 1910778-49-2; molecular formula C₁₁H₁₁N₃O₄; MW 249.2 g/mol) is a cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the heteroaryl glutarimide (HG) structural class. The compound retains the conserved glutarimide ring essential for CRBN binding while replacing the hydrolysis-prone phthalimide ring of classical immunomodulatory imide drugs (IMiDs) with a 6-oxo-1,6-dihydropyridine-2-carboxamide (pyridone-carboxamide) moiety.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
Cat. No. B13612599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=O)N2
InChIInChI=1S/C11H11N3O4/c15-8-3-1-2-6(12-8)10(17)13-7-4-5-9(16)14-11(7)18/h1-3,7H,4-5H2,(H,12,15)(H,13,17)(H,14,16,18)
InChIKeyFQCDNISILWTFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide – A Heteroaryl Glutarimide CRBN Ligand for Targeted Protein Degradation Research and PROTAC Procurement


N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide (CAS 1910778-49-2; molecular formula C₁₁H₁₁N₃O₄; MW 249.2 g/mol) is a cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the heteroaryl glutarimide (HG) structural class [1]. The compound retains the conserved glutarimide ring essential for CRBN binding while replacing the hydrolysis-prone phthalimide ring of classical immunomodulatory imide drugs (IMiDs) with a 6-oxo-1,6-dihydropyridine-2-carboxamide (pyridone-carboxamide) moiety [2]. This scaffold redesign places it among next-generation CRBN binders developed for use as PROTAC (PROteolysis-TArgeting Chimera) building blocks and molecular glue degrader discovery programs [3].

Why Thalidomide, Lenalidomide, or Pomalidomide Cannot Substitute for N-(2,6-Dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide in PROTAC Design and CRBN-Targeted Research


Classical IMiDs—thalidomide, lenalidomide, and pomalidomide—share a conserved glutarimide CRBN-binding pharmacophore but are distinguished by their phthalimide or isoindolinone ring systems, which are structurally and functionally non-interchangeable with the pyridone-carboxamide cap of the target compound [1]. Critically, the phthalimide moiety of thalidomide is inherently unstable under physiological conditions, undergoing rapid hydrolysis at pH 7.4 and 37 °C with half-lives as short as 3.3 to 12.2 hours in cell culture media [2]. This hydrolytic instability propagates to IMiD-based PROTACs, significantly compromising cellular efficacy [2]. The pyridone-carboxamide scaffold—lacking the electron-withdrawing phthalimide group—is designed to mitigate this hydrolytic activation of the glutarimide ring [3]. Furthermore, IMiDs retain potent neosubstrate degradation activity (e.g., IKZF1/3 degradation), which introduces confounding biological effects in mechanistic studies; emerging heteroaryl glutarimides have been reported to exhibit minimal degradation of classical thalidomide-induced neosubstrates, offering cleaner pharmacological profiles for PROTAC applications [4].

Quantitative Evidence Guide: N-(2,6-Dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide vs. Classical IMiDs and Alternative CRBN Binders


Molecular Weight Reduction and Ligand Efficiency Advantage over Classical IMiDs

The target compound (MW 249.2 Da) is the lowest-molecular-weight CRBN binder in its comparator class, being lighter than thalidomide (258.23 Da), lenalidomide (259.26 Da), and pomalidomide (273.24 Da). In the broader class of heteroaryl glutarimides, lower molecular weight CRBN binders have been shown to retain affinity for CRBN with high ligand efficiency (LE >0.48) compared to classical IMiDs (LE = 0.38–0.45) [1]. A 10-Dalton reduction relative to thalidomide and a 24-Dalton reduction relative to pomalidomide are structurally meaningful in PROTAC design, where every Dalton contributes to the final bifunctional molecule's compliance with Lipinski's Rule of Five and overall drug-likeness .

PROTAC design ligand efficiency molecular weight optimization

Hydrolytic Stability Advantage: Phthalimide-Free Scaffold Eliminates Key Degradation Pathway of Thalidomide

Thalidomide undergoes rapid hydrolysis at the phthalimide ring under physiological conditions (pH 7.4, 37 °C). Quantitative data from the pheny-glutarimide study demonstrate that thalidomide exhibits half-lives of 3.3 ± 0.4 h (MV4-11 media) and 1.8 ± 0.1 h (HD-MB03 media), while lenalidomide shows 11.7 ± 6.2 h and 7.6 ± 0.6 h, and pomalidomide 12.2 ± 0.5 h and 5.4 ± 0.7 h in the same media [1]. In contrast, the phenyl glutarimide (PG) scaffold—which, like the target compound, replaces the phthalimide with a non-imide aromatic group—exhibited half-lives >24 h in both media [1]. The target compound eliminates the phthalimide entirely by employing a 6-oxo-1,6-dihydropyridine-2-carboxamide (pyridone-carboxamide) cap, which lacks the electron-withdrawing imide functionality that activates the glutarimide ring toward hydrolysis [2]. Heteroaryl glutarimides as a class have been independently reported to exhibit increased chemical stability in cell culture media compared with traditional IMiDs [3].

hydrolytic stability cell media stability phthalimide hydrolysis

Reduced Neosubstrate Degradation Liability vs. IMiDs – Cleaner Pharmacological Tool Compound Profile

Classical IMiDs (thalidomide, lenalidomide, pomalidomide) function as molecular glues that recruit neosubstrates—particularly IKZF1 (Ikaros) and IKZF3 (Aiolos)—to the CRBN E3 ligase complex for ubiquitination and proteasomal degradation. This neosubstrate degradation activity is therapeutically beneficial in multiple myeloma but represents a confounding off-target effect when the CRBN ligand is used solely as an E3-recruiting element in a PROTAC [1]. Emerging heteroaryl glutarimide CRBN ligands have been explicitly reported to demonstrate minimal degradation of classical thalidomide-induced neo-substrates while retaining nanomolar CRBN binding affinity [2]. The pyridone-carboxamide cap of the target compound, which differs substantially from the phthalimide and isoindolinone rings that engage neosubstrate interfaces, is structurally consistent with this reduced neosubstrate degradation profile. In contrast, lenalidomide and pomalidomide potently degrade IKZF1/3 at clinically relevant concentrations and are explicitly designed for this pharmacology [3].

neosubstrate degradation IKZF1 IKZF3 off-target pharmacology

Synthetic Versatility: Carboxamide and Pyridone Functional Handles Enable Streamlined PROTAC Conjugation

The target compound contains two chemically distinct functional groups beyond the conserved glutarimide: a primary carboxamide (–CONH₂) and a 2-pyridone ring (6-oxo-1,6-dihydropyridine). These provide orthogonal synthetic handles for linker conjugation in PROTAC assembly. The carboxamide nitrogen can be functionalized via alkylation or acylation, while the pyridone oxygen at the 6-position can participate in O-alkylation reactions. This contrasts with pomalidomide and lenalidomide, where linker attachment is predominantly restricted to the 4-amino position of the isoindolinone ring or requires multi-step functionalization of the phthalimide scaffold [1]. The compound's commercial availability as a pre-formed building block (reported purity ≥95% from multiple suppliers; CAS 1910778-49-2) reduces synthetic burden compared to in-house preparation of functionalized IMiD intermediates, which typically require 3–5 synthetic steps from the parent drug . In the broader CRBN ligand landscape, the Enamine REAL database enumerates over 18 million CRBN-focused compounds accessible within 4 weeks, underscoring the strategic procurement value of structurally diverse, off-the-shelf CRBN binders .

PROTAC synthesis linker attachment building block synthetic accessibility

Optimal Procurement and Application Scenarios for N-(2,6-Dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide


PROTAC Library Synthesis with a Phthalimide-Free, Hydrolytically Stable CRBN Warhead

Medicinal chemistry teams constructing CRBN-recruiting PROTAC libraries benefit from this compound as a pre-functionalized E3 ligase ligand that eliminates the phthalimide hydrolysis liability inherent to thalidomide-based PROTACs. Based on class-level evidence, heteroaryl glutarimides exhibit half-lives >24 h in cell culture media compared to 3.3–12.2 h for IMiDs [1]. By incorporating this compound as the CRBN-binding warhead, degradation assays conducted over 24–72 h benefit from sustained E3 ligase engagement without confounding loss of the PROTAC molecule to hydrolysis. The carboxamide and pyridone functional groups offer two distinct linker attachment vectors, enabling rapid parallel synthesis of PROTAC candidates with varied linker geometries [2].

Target Validation Studies Requiring a Neosubstrate-Sparing CRBN Ligand

When the experimental objective is to degrade a specific POI via PROTAC-mediated ubiquitination without simultaneously degrading IKZF1/IKZF3 (which would trigger confounding apoptosis or immunomodulatory effects), this compound represents a structurally appropriate choice. Heteroaryl glutarimide CRBN ligands have been reported to exhibit minimal degradation of classical thalidomide-induced neosubstrates while retaining potent CRBN binding [3]. This neosubstrate-sparing profile is critical for target validation in non-myeloma cell lines where IMiD-induced IKZF1/3 degradation would introduce pleiotropic effects that obscure POI-specific phenotypes [4].

Low-Molecular-Weight CRBN Binder for Oral Bioavailability-Constrained PROTAC Programs

At 249.2 Da, this compound is lighter than all clinically approved IMiDs (thalidomide: 258.2; lenalidomide: 259.3; pomalidomide: 273.2). This weight advantage provides additional design space when the final PROTAC must comply with oral bioavailability guidelines (MW <700 Da, preferably <500 Da for CNS penetration). The Enamine REAL database strategy of enumerating CRBN-focused compounds prioritizes drug-like properties including molecular weight . For programs targeting orally bioavailable degraders, every Dalton saved on the E3 ligand component can be allocated to optimizing the POI ligand or linker for permeability and solubility, making this compound a weight-efficient CRBN recruitment module .

Chemical Biology Studies of CRBN Binding Mode and Ternary Complex Formation

The pyridone-carboxamide cap of this compound represents a structurally distinct CRBN surface–engaging moiety compared to the extensively studied phthalimide and isoindolinone rings. Crystallographic studies of related glutarimide derivatives have revealed novel binding modes with additional hydrogen bonding interactions to the CRBN surface [5]. This compound can serve as a tool to probe how variations in the solvent-exposed cap region influence ternary complex formation with different neosubstrates or PROTAC-recruited POIs, providing structural biology insights that inform rational degrader design beyond the established IMiD pharmacophore [5].

Quote Request

Request a Quote for N-(2,6-dioxopiperidin-3-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.